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molecular formula C10H6ClNO3S B8012195 2-(4-Chlorophenoxy)thiazole-5-carboxylic acid

2-(4-Chlorophenoxy)thiazole-5-carboxylic acid

Cat. No. B8012195
M. Wt: 255.68 g/mol
InChI Key: JATXHTQIZIPKBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05120752

Procedure details

A solution of ethyl 2-(4-chlorophenoxy)-5-thiazolecarboxylate from above in 1:1 1N LiOH:THF (150 mL) was heated at 50° C. for 1 hr. It was then cooled to r.t. and the THF was stripped off in vacuo. The resulting aqueous solution was poured into 1:1 conc. HCl:ice (200 mL), the precipitate was collected, taken up in ethylacetate (250 mL), dried with MgSO4 and concentrated to afford 2-(4-chlorophenoxy)-5-thiazolecarboxylic acid (7.49 g, 89% over the two steps) as an off-white solid.
Name
ethyl 2-(4-chlorophenoxy)-5-thiazolecarboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:18]=[CH:17][C:5]([O:6][C:7]2[S:8][C:9]([C:12]([O:14]CC)=[O:13])=[CH:10][N:11]=2)=[CH:4][CH:3]=1.[Li+].[OH-].Cl>C1COCC1>[Cl:1][C:2]1[CH:18]=[CH:17][C:5]([O:6][C:7]2[S:8][C:9]([C:12]([OH:14])=[O:13])=[CH:10][N:11]=2)=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
ethyl 2-(4-chlorophenoxy)-5-thiazolecarboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(OC=2SC(=CN2)C(=O)OCC)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li+].[OH-]
Name
Quantity
150 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
ice (200 mL), the precipitate was collected
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(OC=2SC(=CN2)C(=O)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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